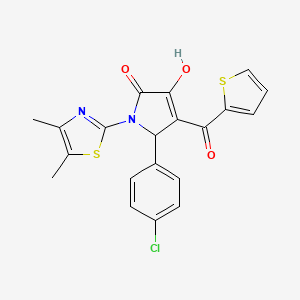

5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

描述

The compound 5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (hereafter referred to by its identifier F3226-1198) is a heterocyclic molecule featuring a pyrrolone core substituted with a 4-chlorophenyl group, a 4,5-dimethylthiazolyl moiety, a hydroxyl group, and a thiophene-2-carbonyl unit. This compound has been identified as a potent inhibitor of matriptase, a serine protease implicated in cancer progression and inflammatory diseases. In a high-throughput screen, F3226-1198 demonstrated an IC50 of 2.6 μM, outperforming structurally related compounds in the same study .

属性

IUPAC Name |

2-(4-chlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-5-7-13(21)8-6-12)15(18(25)19(23)26)17(24)14-4-3-9-27-14/h3-9,16,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDCRQFEPMSZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, structural characteristics, and pharmacological properties.

Structural Characteristics

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₃ClN₄OS

- Molecular Weight : 390.89 g/mol

- Key Functional Groups :

- Thiazole ring

- Pyrrole moiety

- Hydroxy group

- Thiophene carbonyl

The compound's structure features a chlorophenyl group, which is significant for its biological activity. The presence of the thiazole and thiophene rings contributes to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of a chlorophenyl hydrazine derivative with a thiazole aldehyde under reflux conditions. Following this, an oxidative cyclization step is performed to form the pyrrole structure. This multi-step synthesis has been optimized to yield high purity and good yields of the target compound .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For instance, compounds with similar structural motifs have shown significant activity in picrotoxin-induced convulsion models. The thiazole ring is believed to enhance this activity by modulating neurotransmitter systems involved in seizure pathways .

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have been evaluated against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl and thiazole moieties can significantly impact cytotoxicity. For example, similar thiazole-containing compounds have demonstrated IC₅₀ values in the low micromolar range against HeLa and A-431 cancer cell lines, suggesting that our target compound may exhibit comparable or enhanced activity .

The proposed mechanism of action for compounds with similar structures includes:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis through mitochondrial pathways.

- Modulation of oxidative stress markers.

Study 1: Anticonvulsant Properties

In a controlled study using a picrotoxin model, a related thiazole derivative exhibited an ED₅₀ of approximately 18.4 mg/kg, indicating strong anticonvulsant properties. The study emphasized the importance of the thiazole moiety in enhancing activity against seizures .

Study 2: Cytotoxic Effects on Cancer Cells

Another research effort assessed the cytotoxicity of structurally related compounds against various cancer cell lines. The results indicated that certain modifications led to IC₅₀ values lower than those observed for standard chemotherapeutic agents like doxorubicin. Notably, compounds with electron-donating groups on the phenyl ring showed increased potency .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClN₄OS |

| Molecular Weight | 390.89 g/mol |

| Anticonvulsant ED₅₀ | ~18.4 mg/kg |

| Cytotoxicity (HeLa) IC₅₀ | <10 µM |

| Cytotoxicity (A-431) IC₅₀ | <10 µM |

相似化合物的比较

Structural Analogues

The target compound belongs to a broader class of pyrrolone derivatives, which are frequently modified at the 4- and 5-positions to optimize biological activity. Key structural analogues include:

F3226-1197 : Replaces the thiophene-2-carbonyl group with a phenyl ring at position 2.

STOCK3S-92907 : Features a benzoyl group at position 4 and retains the thiophene-2-carbonyl moiety at position 3.

Compound 1 (A2844/119997) : A parent compound with a simpler substitution pattern, lacking the dimethylthiazolyl group .

Additional structurally related compounds from the literature:

- 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one : Substituted with a nitro group and tetrahydrofuran, highlighting the versatility of the pyrrolone scaffold .

- 4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one : Incorporates a benzofuran and thiadiazole group, demonstrating the role of aromatic heterocycles in modulating activity .

Key Findings :

- The thiophene-2-carbonyl group in F3226-1198 enhances inhibitory potency compared to the phenyl group in F3226-1197 , suggesting that electron-rich heterocycles improve target engagement .

- The 4,5-dimethylthiazolyl moiety contributes to stability and solubility, as its absence in Compound 1 results in reduced activity.

Physicochemical and Crystallographic Properties

Isostructural derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analogue (5) , demonstrate that halogen substitutions (Cl vs. Br) minimally affect molecular conformation but alter crystal packing due to differences in van der Waals radii. These studies underscore the importance of crystallography in rational drug design .

常见问题

Q. How does the thiophene-2-carbonyl group influence the compound’s electronic properties?

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Answer : Poor crystal growth due to flexible pyrrolone rings can be mitigated by:

- Co-crystallization with small molecules (e.g., dimethyl sulfoxide).

- Low-temperature (100 K) X-ray diffraction to stabilize crystal packing (as in ).

- TWINABS software to correct for twinning in monoclinic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。